ethyl 3-acetamido-4,6-dinitro-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-acetamido-4,6-dinitro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-acetamido-4,6-dinitro-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzothiophene derivative followed by acylation and esterification reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The acylation step involves the use of acetic anhydride or acetyl chloride, while the esterification step is carried out using ethanol in the presence of a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-acetamido-4,6-dinitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamido and ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-acetamido-4,6-dinitro-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 3-acetamido-4,6-dinitro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with biomolecules. The acetamido group may facilitate binding to specific proteins, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate: Similar structure but with an amino group instead of an acetamido group.
Methyl 3-acetamido-4,6-dinitro-1-benzothiophene-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-acetamido-4-nitro-1-benzothiophene-2-carboxylate: Similar structure but with only one nitro group.
Uniqueness
This compound is unique due to the presence of both acetamido and dinitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
ethyl 3-acetamido-4,6-dinitro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O7S/c1-3-23-13(18)12-11(14-6(2)17)10-8(16(21)22)4-7(15(19)20)5-9(10)24-12/h4-5H,3H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXZFCVWJQJESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2S1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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